6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid
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Overview
Description
6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a bromo group, a furan ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step involves the coupling of the furan ring with a dichlorophenyl group using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Formation of the quinoline core: The quinoline core is formed through a cyclization reaction involving aniline derivatives and aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can reduce the bromo group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 6-H-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
2-[5-(2,5-Dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid: Lacks the bromo group, which may influence its chemical reactivity and biological activity.
Uniqueness
6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid is unique due to the presence of both the bromo and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C20H10BrCl2NO3 |
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Molecular Weight |
463.1 g/mol |
IUPAC Name |
6-bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C20H10BrCl2NO3/c21-10-1-4-16-12(7-10)13(20(25)26)9-17(24-16)19-6-5-18(27-19)14-8-11(22)2-3-15(14)23/h1-9H,(H,25,26) |
InChI Key |
KEZZWAXQXARTTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O)Cl |
Origin of Product |
United States |
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